molecular formula C9H9BrO2 B588984 2-Bromo-3'-methoxyacetophenone-13CD3 CAS No. 1329616-33-2

2-Bromo-3'-methoxyacetophenone-13CD3

Cat. No.: B588984
CAS No.: 1329616-33-2
M. Wt: 233.084
InChI Key: IOOHBIFQNQQUFI-KQORAOOSSA-N
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Description

Significance of Stable Isotope Labeling in Mechanistic and Synthetic Elucidation

Stable isotope labeling is a powerful tool for unraveling the intricate details of chemical reaction mechanisms and synthetic pathways. wikipedia.orgnumberanalytics.com By strategically placing isotopes at specific positions within a reactant molecule, scientists can trace the journey of these atoms to their final positions in the products. wikipedia.orgnumberanalytics.com This tracking provides definitive evidence for proposed reaction intermediates and transition states, helping to confirm or refute mechanistic hypotheses.

Furthermore, the use of heavier isotopes like deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.orgnih.gov Measuring the KIE provides valuable insights into bond-breaking and bond-forming steps, particularly whether the cleavage of a bond to the isotopically labeled atom is part of the reaction's rate-determining step. columbia.edunih.gov This information is invaluable for optimizing synthetic routes and understanding enzymatic catalysis. numberanalytics.comnih.gov

Strategic Role of Deuterium and Carbon-13 in Organic and Bioorganic Chemistry

Deuterium (²H) and Carbon-13 (¹³C) are two of the most important stable isotopes in organic and bioorganic chemistry. acs.orgnih.gov

Deuterium (²H): As a heavier isotope of hydrogen, deuterium forms stronger chemical bonds. scielo.org.mx This property is the basis of the deuterium KIE, which is widely used to study reaction mechanisms involving hydrogen transfer. nih.govnih.gov In medicinal chemistry and drug metabolism studies, replacing hydrogen with deuterium at a site of metabolic attack can slow down the drug's breakdown, potentially improving its pharmacokinetic profile and half-life. scielo.org.mxmusechem.comacs.org Deuterated compounds are also frequently used as internal standards in quantitative mass spectrometry due to their chemical similarity to the analyte but distinct mass. acs.org

Carbon-13 (¹³C): The ¹³C isotope possesses a nuclear spin of 1/2, making it detectable by NMR spectroscopy. numberanalytics.comslideshare.net While its natural abundance is only about 1.1%, ¹³C NMR spectroscopy is an exceptionally powerful technique for determining the carbon framework of organic molecules. numberanalytics.comlibretexts.org Each unique carbon atom in a molecule produces a distinct signal, revealing information about the number and types of carbon atoms, their connectivity, and their chemical environment. numberanalytics.comlibretexts.org Enriching a molecule with ¹³C at a specific site enhances the signal from that position, which is particularly useful for tracking metabolic transformations and elucidating complex structures. nih.govnih.gov

Below is a table summarizing the key properties of these isotopes.

Table 1: Properties of Key Isotopes in Chemical Research
Isotope Symbol Natural Abundance (%) Nuclear Spin (I) NMR Active
Protium (Hydrogen) ¹H ~99.985 1/2 Yes
Deuterium ²H or D ~0.015 1 Yes
Carbon-12 ¹²C ~98.9 0 No
Carbon-13 ¹³C ~1.1 1/2 Yes

Contextual Importance of Acetophenone (B1666503) Derivatives as Chemical Synthons

Acetophenones are a class of organic compounds characterized by a phenyl ring attached to a carbonyl group. scentspiracy.com The parent compound, acetophenone, is the simplest aromatic ketone. mdpi.com Derivatives of acetophenone are highly valuable as precursors and intermediates—or synthons—in organic synthesis. mdpi.comnih.gov Their chemical reactivity makes them ideal starting materials for building more complex molecules, including a wide range of pharmaceuticals and natural product analogs. mdpi.comnih.govbritannica.com

The versatility of acetophenone derivatives is demonstrated by their use in the synthesis of drugs such as the hypnotic agent zolpidem and the antifungal agent oxiconazole. mdpi.com They are also foundational in producing various resins, fragrances, and flavoring agents. mdpi.combritannica.com Their commercial availability and the diverse reactions they can undergo make them staples in both industrial and academic research laboratories for creating novel compounds with interesting biological or material properties. nih.gov

Rationale for 2-Bromo-3'-methoxyacetophenone-¹³CD₃ as a Research Probe

The compound 2-Bromo-3'-methoxyacetophenone is a specific derivative used, for example, as an alkylating agent to stabilize reactive metabolites for analytical purposes. sigmaaldrich.com One notable application is the derivatization of the active metabolite of the antiplatelet drug clopidogrel (B1663587) in blood samples, which ensures its stability during processing and storage. sigmaaldrich.com

The rationale for labeling this specific synthon to create 2-Bromo-3'-methoxyacetophenone-¹³CD₃ stems from the desire to combine the known utility of the parent molecule with the analytical precision afforded by isotopic labeling. numberanalytics.commusechem.com

Deuterium Labeling (D₃): The three deuterium atoms on the methyl group (acetyl group) provide a powerful tool for metabolic and mechanistic studies. scielo.org.mxmusechem.com If this part of the molecule is involved in a metabolic transformation or a chemical reaction, a significant kinetic isotope effect can be observed, helping to elucidate the mechanism. nih.gov Furthermore, the mass change allows for clear differentiation in mass spectrometry, making it an excellent tracer for following the fate of the acetyl group in complex biological systems or as a heavy-labeled internal standard for quantitative analysis. acs.orgresearchgate.net

Carbon-13 Labeling (¹³C): The ¹³C label on the carbonyl carbon provides a sensitive probe for NMR-based studies. numberanalytics.comnumberanalytics.com It allows for unambiguous tracking of this carbon atom during a reaction or metabolic process. nih.gov This is particularly useful for confirming the structure of any resulting products or adducts, as the labeled carbon will produce a strong, easily identifiable signal in the ¹³C NMR spectrum. libretexts.orgiaea.org

In essence, 2-Bromo-3'-methoxyacetophenone-¹³CD₃ is designed as a high-precision research probe. It leverages the chemical reactivity of the bromoacetophenone core while incorporating the analytical advantages of both deuterium and carbon-13 labeling. This dual-labeling strategy enables researchers to conduct sophisticated mechanistic, metabolic, and quantitative studies with greater accuracy and insight than would be possible with the unlabeled compound alone.

Below is a table of the properties of the unlabeled parent compound.

Table 2: Physicochemical Properties of 2-Bromo-3'-methoxyacetophenone
Property Value
CAS Number 5000-65-7 sigmaaldrich.comthermofisher.com
Molecular Formula C₉H₉BrO₂ sigmaaldrich.comthermofisher.com
Molecular Weight 229.07 g/mol sigmaaldrich.com
Appearance Pale cream crystals or powder thermofisher.com
Melting Point 60-62 °C sigmaaldrich.com
Synonyms 3'-Methoxyphenacyl bromide sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-[3-(trideuterio(113C)methoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOHBIFQNQQUFI-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 3 Methoxyacetophenone 13cd3

Retrosynthetic Analysis for Targeted Isotopic Incorporation

A retrosynthetic analysis of 2-Bromo-3'-methoxyacetophenone-13CD3 dictates a strategy that allows for the precise and efficient incorporation of the isotopic labels at a late stage to maximize atom economy. The primary disconnection points are the α-bromination of the ketone and the formation of the isotopically labeled methoxy (B1213986) ether.

The most logical retrosynthetic pathway is as follows:

Disconnection of the C-Br bond: The target molecule can be disconnected at the α-carbon of the carbonyl group, leading back to the isotopically labeled precursor, 3'-(methoxy-¹³C-d₃)-acetophenone. This disconnection points to an α-bromination reaction.

Disconnection of the O-C(methoxy) bond: The labeled acetophenone (B1666503) precursor can be further disconnected at the ether linkage. This suggests an ether synthesis, specifically a Williamson ether synthesis, between a 3'-hydroxyacetophenone (B363920) precursor and a doubly labeled methylating agent, such as ¹³CD₃I (¹³C-trideuteromethyl iodide).

This approach isolates the isotopic labeling to a single, commercially available or synthetically accessible reagent (¹³CD₃I), which is introduced in one of the final synthetic steps before bromination.

Precursor Synthesis and Regiospecific Isotopic Labeling Pathways

The synthesis begins with a suitable, non-labeled precursor, which is then modified to incorporate the required isotopes. The key precursor is 3'-hydroxyacetophenone, which serves as the scaffold for building the labeled methoxy group.

The general pathway involves two main transformations:

Isotopically Labeled O-Methylation: The phenolic hydroxyl group of 3'-hydroxyacetophenone is alkylated using an isotopically labeled methyl source.

α-Bromination: The resulting labeled 3'-methoxyacetophenone (B145981) is then selectively brominated at the α-position to the carbonyl group.

Incorporating deuterium (B1214612) into a methoxy group is a common strategy in drug discovery to alter metabolic profiles by leveraging the kinetic isotope effect. nih.gov For the synthesis of this compound, a trideuteromethyl group (-CD₃) is required. This is typically achieved by reacting 3'-hydroxyacetophenone with a trideuteromethylating agent.

Common reagents and methods include:

Trideuteromethyl Iodide (CD₃I): This is the most common reagent for this transformation. The reaction is typically carried out in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like acetone (B3395972) or acetonitrile. The base deprotonates the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace the iodide from CD₃I.

Deuterated Dimethyl Sulfate ((CD₃)₂SO₄): This is another effective reagent that can be used under similar basic conditions.

The introduction of deuterium at the methoxy position can stabilize the group against enzymatic cleavage, a useful property in metabolic studies. mdpi.com

Carbon-13 is a non-radioactive stable isotope used extensively in NMR and MS studies to trace the fate of molecules. wikipedia.org For the target compound, the methoxy carbon must be ¹³C. The synthesis of the dual-labeled methoxy group (¹³CD₃) requires a specifically synthesized methylating agent.

The key reagent is ¹³C-trideuteromethyl iodide (¹³CD₃I) . The synthetic sequence mirrors that for deuterium incorporation:

3'-hydroxyacetophenone is treated with a base such as potassium carbonate to generate the corresponding phenoxide.

The phenoxide is then reacted with ¹³CD₃I. The nucleophilic phenoxide attacks the ¹³C-labeled carbon, displacing the iodide and forming 3'-(methoxy-¹³C-d₃)-acetophenone.

This method efficiently installs the dual-labeled moiety onto the aromatic core, creating the direct precursor for the final bromination step. google.com

Optimization of Reaction Conditions for Isotopic Purity and Yield

Optimizing reaction conditions is critical to maximize the chemical yield and ensure high isotopic purity, which is essential for the compound's intended applications.

For the O-methylation step , key parameters include the choice of base, solvent, and temperature. A strong enough base is needed to fully deprotonate the phenol without causing side reactions. Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent.

For the α-bromination step , the main challenge is achieving high regioselectivity. The reaction must favor substitution on the α-carbon of the acetyl group over electrophilic substitution on the activated aromatic ring. Common brominating agents include N-Bromosuccinimide (NBS) or elemental bromine (Br₂). A patent for the synthesis of the unlabeled analogue suggests using NBS in acetic acid at room temperature. google.com The use of a catalyst, such as a small amount of acid, can facilitate enol or enolate formation, promoting α-substitution.

Reaction StepParameterOptionsGoal
O-MethylationBaseK₂CO₃, Cs₂CO₃, NaHEfficient deprotonation without side reactions.
SolventAcetone, DMF, AcetonitrileEnsure solubility of reactants and facilitate SN2 reaction.
TemperatureRoom Temperature to 60°CAchieve reasonable reaction rate while minimizing degradation.
α-BrominationBrominating AgentN-Bromosuccinimide (NBS), Br₂Achieve high regioselectivity for the α-position.
SolventAcetic Acid, Dichloromethane, CCl₄Provide a suitable medium for the reaction; can influence selectivity.
CatalystAcetic Acid, p-Toluenesulfonic acidPromote enolization to direct bromination to the α-carbon.

Chromatographic and Crystallographic Purification Techniques for Labeled Species

Purification is a critical final step to ensure the labeled compound meets the high purity standards required for analytical or biological studies. moravek.com Any impurities, particularly those with similar structures or unlabeled starting material, could interfere with experimental results.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used method for purifying isotopically labeled compounds. moravek.com Reverse-phase HPLC, using a C18 column with a water/acetonitrile or water/methanol gradient, is typically effective for separating the final product from unreacted starting materials and byproducts. Flash column chromatography on silica (B1680970) gel can be used as an initial purification step.

Crystallographic Techniques: If the final compound is a stable solid, crystallization can be an excellent method for achieving very high purity. The unlabeled compound, 2-bromo-3'-methoxyacetophenone, is a solid with a reported melting point of 60-62 °C. sigmaaldrich.com Recrystallization from a suitable solvent system, such as ethanol (B145695) or ethyl acetate/hexanes, can effectively remove amorphous impurities and may help separate closely related compounds. While X-ray crystallography is primarily an analytical tool for structure determination, the ability to form high-quality crystals is indicative of high purity. nih.gov

Analytical Validation of Isotopic Position and Enrichment Post-Synthesis

After synthesis and purification, the final compound must be rigorously analyzed to confirm its identity, purity, and, most importantly, the position and extent of isotopic labeling. acs.orgresearchgate.net A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used for this validation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound. The expected mass will be increased by the mass of the incorporated isotopes (one ¹³C and three ²H atoms) compared to the unlabeled compound. MS is also the primary tool for determining isotopic enrichment by analyzing the relative intensities of the mass isotopologue peaks. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the exact location of the isotopic labels within the molecule. wikipedia.org

¹H NMR: In the spectrum of this compound, the characteristic singlet for the methoxy protons (-OCH₃) around 3.8 ppm would be absent due to the replacement of protons with deuterium.

¹³C NMR: The signal for the methoxy carbon will be present but may appear as a multiplet due to coupling with the attached deuterium atoms (C-D coupling). This confirms the position of the ¹³C label.

²H NMR (Deuterium NMR): A single resonance in the deuterium NMR spectrum would confirm the presence of deuterium in the methoxy group.

Analytical TechniqueInformation ObtainedExpected Result for this compound
Mass Spectrometry (MS)Molecular weight confirmation and isotopic enrichment. researchgate.netnih.govMass peak corresponding to C₈¹³CH₆D₃BrO₂ (m/z ~233.08) and low abundance of unlabeled species.
¹H NMRConfirmation of proton environment and label position.Absence of the methoxy proton signal.
¹³C NMRConfirmation of ¹³C label position.Presence of a signal for the methoxy carbon, potentially split by deuterium coupling.
²H NMRDirect detection of deuterium.A signal corresponding to the -OCD₃ group.

Sophisticated Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural elucidation of organic molecules. For isotopically labeled compounds like 2-Bromo-3'-methoxyacetophenone-13CD3, specific NMR techniques are essential to verify the position and abundance of the incorporated isotopes.

Carbon-13 (¹³C) NMR spectroscopy is instrumental in confirming the exact location of the ¹³C label. In this compound, the methoxy (B1213986) carbon is the site of enrichment. This is observed in the ¹³C NMR spectrum by a significantly enhanced signal for this specific carbon atom. The chemical shift of this enriched carbon provides information about its chemical environment. Due to the coupling with the attached deuterium (B1214612) atoms, the signal for the ¹³C-enriched methoxy carbon would appear as a multiplet, the pattern of which is dictated by the spin of the deuterium nucleus (I=1). The integration of this signal, relative to the natural abundance signals of the other carbon atoms in the molecule, allows for the calculation of the isotopic enrichment level.

While specific ¹³C NMR data for this compound is not publicly available in the reviewed literature, the analysis would follow established principles of NMR spectroscopy. The expected chemical shifts can be inferred from the unlabeled analogue and related structures.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related compounds and are for illustrative purposes. Actual experimental values may vary.)

Carbon Atom Predicted Chemical Shift (ppm) Notes
C=O ~190 Carbonyl carbon
C-Br ~31 Brominated methylene (B1212753) carbon
¹³C-O (methoxy) ~55 Isotopically enriched carbon
Aromatic C1' ~135 Carbon attached to the acetyl group
Aromatic C2' ~113
Aromatic C3' ~160 Carbon attached to the methoxy group
Aromatic C4' ~121
Aromatic C5' ~130
Aromatic C6' ~119

Deuterium (²H) NMR spectroscopy provides direct evidence of the presence and location of deuterium atoms within a molecule. In the case of this compound, a single resonance would be expected in the ²H NMR spectrum, corresponding to the three equivalent deuterium atoms of the methoxy group. The chemical shift of this signal would confirm their attachment to the methoxy carbon. Furthermore, the integration of this peak allows for the quantification of the deuterium incorporation, ensuring high levels of isotopic enrichment.

To achieve a complete and unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC: This experiment correlates the chemical shifts of directly attached proton and carbon atoms. For this compound, an HSQC spectrum would definitively link the protons of the aromatic ring and the methylene group to their corresponding carbon atoms. Crucially, it would show a correlation between the deuterium signal and the ¹³C-labeled methoxy carbon, although this requires specific experimental setups.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Integrity Assessment

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and isotopic composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to confirm its elemental composition. For this compound, the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element, including the incorporated ¹³C and deuterium atoms, as well as the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The experimentally determined mass from HRMS analysis would be expected to match the theoretical mass with a very low margin of error, thus confirming the molecular integrity of the compound.

Table 2: Theoretical and Expected HRMS Data for this compound

Ion Species Molecular Formula Theoretical Monoisotopic Mass (Da)
[M (⁷⁹Br)]⁺ C₈¹³CH₆D₃⁷⁹BrO₂ 232.0008
[M (⁸¹Br)]⁺ C₈¹³CH₆D₃⁸¹BrO₂ 234.0008

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise isotopic abundance of elements within a sample. For this compound, IRMS would be employed to quantify the enrichment of ¹³C and deuterium. This technique provides a highly accurate measure of the isotopic purity, which is a critical parameter for its use as an internal standard or in tracer studies. The results would confirm that the vast majority of the molecules contain the desired heavy isotopes at the specified positions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Perturbations Due to Labeling

The strategic isotopic labeling in this compound is designed to induce discernible shifts in the vibrational frequencies of the methoxy group, which can be sensitively detected by both infrared (IR) and Raman spectroscopy. While specific experimental spectra for this compound are not widely published, the principles of vibrational spectroscopy allow for a detailed prediction of the expected perturbations.

The primary effect of substituting carbon-12 with carbon-13 and hydrogen with deuterium is an increase in the reduced mass of the vibrating functional group. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, the C-D stretching and bending vibrations are expected to appear at significantly lower wavenumbers compared to the corresponding C-H vibrations in the unlabeled parent compound, 2-Bromo-3'-methoxyacetophenone.

The introduction of ¹³C in the methoxy group, in conjunction with deuteration, will further influence the vibrational modes. The key vibrational modes affected would be the C-O stretching and the methyl group's symmetric and asymmetric stretching and bending modes. For instance, the C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region would be replaced by C-D stretching vibrations anticipated in the 2100-2250 cm⁻¹ range. Similarly, the C-H bending and scissoring modes will also shift to lower frequencies.

These isotopic shifts are not strictly confined to the labeled functional group but can also induce minor perturbations in adjacent groups due to altered vibrational coupling. However, the most pronounced effects will be localized to the ¹³CD₃ group. A comparative analysis of the IR and Raman spectra of the labeled and unlabeled compounds would provide unambiguous assignment of the methoxy group's vibrational modes.

Interactive Data Table: Predicted Vibrational Shifts in this compound

Functional GroupVibrational ModeTypical Wavenumber (Unlabeled, cm⁻¹)Predicted Wavenumber (¹³CD₃ Labeled, cm⁻¹)
Methoxy (O-CH₃)C-H Asymmetric Stretch~2962N/A
Methoxy (O-CH₃)C-H Symmetric Stretch~2835N/A
Methoxy (O-¹³CD₃)C-D Asymmetric StretchN/A~2240
Methoxy (O-¹³CD₃)C-D Symmetric StretchN/A~2100
Methoxy (O-CH₃)CH₃ Asymmetric Bending~1465N/A
Methoxy (O-¹³CD₃)CD₃ Asymmetric BendingN/A~1055
Phenyl-OC-O Stretch~1260Shift to lower wavenumber
Carbonyl (C=O)C=O Stretch~1700Minimal to no shift
Aryl C-HC-H Stretch~3000-3100No shift
Aryl C=CRing Stretch~1400-1600Minimal to no shift

X-ray Diffraction Analysis for Solid-State Structural Research (If Applicable)

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. As of the current date, there is no publicly available crystal structure for this compound.

Should such a study be undertaken, it would yield invaluable information. The analysis would reveal the conformation of the molecule, including the dihedral angle between the phenyl ring and the bromoacetyl group. It would also precisely measure the bond lengths of the C-Br, C=O, and the methoxy group's C-O bonds.

Of particular interest would be the comparison of the solid-state structure of the isotopically labeled compound with its unlabeled counterpart. While isotopic substitution does not significantly alter the equilibrium bond lengths and angles, it can subtly influence crystal packing due to changes in vibrational amplitudes and zero-point energy. These effects, though small, can sometimes lead to polymorphism, where the substance can exist in different crystal forms. An X-ray diffraction study would be able to identify and characterize any such isotopic polymorphism.

Mechanistic Organic Chemistry Studies Utilizing 2 Bromo 3 Methoxyacetophenone 13cd3

Elucidation of Reaction Mechanisms and Transient Intermediates

The presence of isotopic labels in 2-Bromo-3'-methoxyacetophenone-13CD3 provides a unique handle to probe the intimate details of reaction pathways and to detect or infer the existence of short-lived transient intermediates.

The α-bromo ketone functionality in 2-Bromo-3'-methoxyacetophenone makes it a prime substrate for nucleophilic substitution reactions. The substitution at the α-carbon can proceed through different mechanisms, most commonly the bimolecular nucleophilic substitution (Sₙ2) or the unimolecular nucleophilic substitution (Sₙ1) pathway. The use of isotopically labeled substrates can help distinguish between these mechanisms through the measurement of kinetic isotope effects (KIEs). wikipedia.org

For an Sₙ2 reaction, a nucleophile attacks the α-carbon, and the bromide leaving group departs in a single concerted step. In this scenario, a small secondary deuterium (B1214612) KIE (kH/kD) is expected for hydrogens on the methoxy (B1213986) group, as they are remote from the reaction center. However, a measurable α-secondary KIE would be observed if deuterium were placed on the α-carbon. A small but significant ¹³C KIE at the carbonyl carbon might also be observed due to changes in hybridization and bonding during the transition state. wikipedia.org

Conversely, an Sₙ1 reaction would proceed through a carbocation intermediate formed by the slow departure of the bromide ion. This pathway would be characterized by a larger α-secondary deuterium KIE if deuterium were on the α-carbon, but the remote deuterium labels on the methoxy group in this compound would not be expected to produce a significant primary or secondary KIE.

A hypothetical study of the reaction of this compound with a nucleophile, such as sodium thiophenoxide, could yield the KIE data presented in Table 1, which would help to distinguish between the Sₙ1 and Sₙ2 pathways.

Table 1: Hypothetical Kinetic Isotope Effects for Nucleophilic Substitution on this compound

Isotopic Position Expected kH/kD or k12C/k13C (Sₙ2) Expected kH/kD or k12C/k13C (Sₙ1) Mechanistic Implication
α-carbon (deuterated) ~1.0 - 1.15 ~1.2 - 1.25 Distinguishes between concerted and stepwise mechanisms. wikipedia.org
Carbonyl carbon (¹³C) ~1.02 - 1.05 ~1.00 - 1.02 Sensitive to changes in hybridization at the carbonyl group.

This table presents hypothetical data based on established principles of kinetic isotope effects for illustrative purposes.

While nucleophilic substitution is common, α-bromo ketones can also participate in radical reactions, for instance, under photolytic conditions or in the presence of radical initiators. The isotopic labels in this compound can be instrumental in elucidating the mechanisms of such reactions. For example, if a reaction proceeds via a radical mechanism involving the abstraction of a hydrogen atom from the methoxy group, a significant primary deuterium KIE would be expected. The ¹³C label would serve as a tracer to follow the fate of the methoxy group's carbon atom in any subsequent rearrangements or fragmentation of the radical intermediate.

Isotopically labeled compounds are invaluable for studying rearrangement reactions where atoms or groups migrate within a molecule. Although no specific rearrangement studies involving this compound are prominently documented, one could envision its use in tracking the potential migration of the methoxy group in a Wagner-Meerwein type rearrangement if a carbocation were generated at an adjacent position. The ¹³C and deuterium labels would unambiguously reveal if the methoxy group migrates and whether the C-O bond remains intact throughout the process.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effects are among the most powerful tools for determining the transition state structure of a reaction's rate-determining step. libretexts.org The substitution of an atom with its heavier isotope typically leads to a decrease in the reaction rate. libretexts.org

A primary deuterium KIE is observed when a bond to a deuterium atom is broken in the rate-determining step of a reaction. nih.gov The magnitude of the primary KIE (typically kH/kD > 2) is indicative of the degree of bond breaking in the transition state. utdallas.edu For this compound, a primary deuterium KIE would be expected in reactions involving the cleavage of a C-D bond in the methoxy group during the rate-limiting step.

Secondary deuterium KIEs arise when the deuterium atom is not directly involved in bond breaking but is located at or near the reaction center. wikipedia.org These effects are generally smaller than primary KIEs (kH/kD often between 0.7 and 1.5) and provide information about changes in hybridization at the carbon atom to which the deuterium is attached. For instance, a change from sp³ to sp² hybridization at an adjacent carbon often results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ can lead to an inverse KIE (kH/kD < 1).

Table 2: Representative Deuterium Kinetic Isotope Effects

Reaction Type Isotopic Position Expected kH/kD Mechanistic Insight
Hydrogen abstraction from methoxy group Methoxy (CD₃) > 2 C-D bond breaking in the rate-determining step.
Sₙ2 at α-carbon α-carbon (hypothetical) ~1.0 - 1.15 Concerted mechanism with some change in hybridization. wikipedia.org

This table contains representative data based on established KIE principles.

Carbon-13 KIEs are smaller than deuterium KIEs due to the smaller relative mass difference between ¹²C and ¹³C. libretexts.org However, with modern analytical techniques, they can be measured with high precision and provide valuable mechanistic information. A primary ¹³C KIE is observed when a bond to the ¹³C atom is broken or formed in the rate-determining step. In the case of this compound, a primary ¹³C KIE would be expected if the methoxy group were to be cleaved during the reaction. Secondary ¹³C KIEs can also provide insight into changes in the bonding environment of the labeled carbon atom.

Table 3: Illustrative Carbon-13 Kinetic Isotope Effects

Reaction Type Isotopic Position Expected k¹²C/k¹³C Mechanistic Insight
Cleavage of the methoxy group Methoxy (¹³C) > 1.02 C-O bond cleavage is part of the rate-determining step.
Nucleophilic attack at carbonyl Carbonyl (hypothetical ¹³C) ~1.02 - 1.05 Change in hybridization from sp² to sp³.

This table presents illustrative data based on typical ¹³C KIE values for analogous reactions.

Solvent and Catalytic Effects on Reactivity Using Labeled Substrates

The study of reaction mechanisms in organic chemistry is greatly enhanced by the use of isotopically labeled compounds. The specific placement of heavier isotopes, such as deuterium (D) and carbon-13 (¹³C), within a molecule allows for the detailed investigation of reaction pathways, transition states, and the influence of external factors like solvents and catalysts. The compound 2-Bromo-3'-methoxyacetophenone-¹³CD₃, with its isotopic labels at the methoxy group, serves as a powerful probe for elucidating the subtleties of reaction mechanisms, particularly in nucleophilic substitution and carbonyl addition reactions. While specific research focusing exclusively on this isotopically labeled compound is not widely available in published literature, the principles of its application can be thoroughly examined based on extensive studies of analogous α-bromoacetophenones and the well-established field of kinetic isotope effects.

Solvent Effects on Reaction Pathways and Rates

The solvent in which a reaction is conducted can dramatically alter the reaction rate and even the mechanism. This is due to the differential stabilization of the reactants, transition state, and products. For a compound like 2-Bromo-3'-methoxyacetophenone, the primary reaction with a nucleophile is typically an Sₙ2 displacement of the bromide ion. The nature of the solvent plays a critical role in the energetics of this process.

Polar aprotic solvents, such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are known to accelerate Sₙ2 reactions. libretexts.org These solvents possess strong dipoles that can solvate the counter-ion of the nucleophile but are less effective at solvating the nucleophile itself, leaving it more "naked" and reactive. In contrast, polar protic solvents, such as water, methanol, and ethanol (B145695), can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that must be broken for the reaction to proceed, thereby slowing the reaction rate. libretexts.org

The effect of the solvent on the reaction rate can be quantified by studying the kinetics of the reaction in a variety of solvents. For instance, the reaction of a phenacyl bromide with an amine has been shown to be significantly faster in more polar, aprotic solvents. researchgate.net While specific data for 2-Bromo-3'-methoxyacetophenone-¹³CD₃ is not available, a representative dataset based on similar systems illustrates this trend.

Table 1: Illustrative Rate Constants for the Sₙ2 Reaction of an α-Bromoacetophenone with a Nucleophile in Various Solvents at 25°C

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Methanol32.71
Ethanol24.50.5
Acetone20.7500
Dimethylformamide (DMF)36.71000
Dimethyl Sulfoxide (DMSO)46.72000

This table is an illustrative example based on established principles and data from analogous systems to demonstrate solvent effects on Sₙ2 reactions. libretexts.org

The use of the isotopically labeled 2-Bromo-3'-methoxyacetophenone-¹³CD₃ in such studies would allow for the investigation of secondary kinetic isotope effects (SKIEs). Although the isotopic substitution is not at the reaction center, it can still influence the reaction rate through steric or electronic effects on the transition state. A precise measurement of the reaction rates of the labeled and unlabeled compounds in different solvents could provide insights into the structure of the transition state and the extent of solvent-nucleophile interactions.

Catalytic Effects on Reactivity

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In the context of α-bromoacetophenones, both acid and base catalysis can be significant.

Lewis Acid Catalysis:

Lewis acids can catalyze reactions at the carbonyl group by coordinating to the carbonyl oxygen. This coordination makes the carbonyl carbon more electrophilic and can facilitate nucleophilic addition. For a substrate like 2-Bromo-3'-methoxyacetophenone, Lewis acid catalysis could promote reactions such as the formation of hemiacetals or the Favorskii rearrangement. acs.orgyoutube.com The presence of a Lewis acid could potentially shift the reaction pathway from a direct Sₙ2 substitution at the α-carbon to a reaction involving the carbonyl group.

The effectiveness of different Lewis acids can be compared by measuring the rate of the catalyzed reaction.

Table 2: Illustrative Effect of Lewis Acid Catalysis on the Rate of a Carbonyl Addition Reaction to an α-Bromoacetophenone

Catalyst (10 mol%)SolventRelative Rate Constant (k_rel)
NoneDichloromethane1
ZnCl₂Dichloromethane50
AlCl₃Dichloromethane250
TiCl₄Dichloromethane800
Cu(OTf)₂Dichloromethane150

This table provides an illustrative example of the relative rate enhancements that might be observed for a Lewis acid-catalyzed reaction of an α-bromoacetophenone, based on known catalytic activities. nih.gov

By using 2-Bromo-3'-methoxyacetophenone-¹³CD₃, researchers could probe the electronic effects of the methoxy group on the efficiency of Lewis acid catalysis. The isotopic label itself is unlikely to have a significant direct effect on the catalytic activity in this case, as it is remote from the carbonyl center. However, it serves as a crucial identifier in complex reaction mixtures, allowing for the precise tracking of the labeled substrate through different reaction channels.

Phase-Transfer Catalysis:

For reactions involving a nucleophile that is soluble in an aqueous phase and an organic substrate soluble in an organic phase, a phase-transfer catalyst (PTC) can be employed. The PTC transports the nucleophile into the organic phase, allowing the reaction to proceed. This is particularly useful for Sₙ2 reactions with anionic nucleophiles. The use of a PTC can dramatically increase the reaction rate compared to an uncatalyzed two-phase system.

Table 3: Illustrative Data for Phase-Transfer Catalyzed Sₙ2 Reaction of an α-Bromoacetophenone

CatalystOrganic SolventAqueous PhaseRelative Rate Constant (k_rel)
NoneTolueneNaCN (aq)1
Tetrabutylammonium bromide (TBAB)TolueneNaCN (aq)500
Benzyltriethylammonium chloride (BTEAC)TolueneNaCN (aq)450
18-Crown-6TolueneKCN (aq)800

This table is an illustrative representation of the rate enhancements achievable with different phase-transfer catalysts in a typical nucleophilic substitution reaction.

In these studies, the isotopic label in 2-Bromo-3'-methoxyacetophenone-¹³CD₃ would be invaluable for mechanistic analysis, especially in competitive reactions where multiple products might be formed. The ¹³C and D labels allow for the unambiguous assignment of signals in NMR and mass spectrometry, ensuring that the fate of the original substrate can be accurately determined.

Applications As a Labeled Precursor in Advanced Chemical Synthesis

Synthesis of Isotopically Labeled Natural Products and Complex Molecules

The primary application of 2-Bromo-3'-methoxyacetophenone-¹³CD₃ is as a building block for introducing an isotopic label into more complex molecular structures, particularly natural products like flavonoids and their precursors, chalcones.

Chalcones, which form the backbone of flavonoids, are commonly synthesized through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. By using 2-Bromo-3'-methoxyacetophenone-¹³CD₃ as the ketone component, the ¹³CD₃-labeled acetyl group is directly incorporated into the resulting chalcone structure.

The reaction proceeds by forming an enolate from the labeled acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone core structure of the chalcone, now bearing the stable isotope tag. This method provides a straightforward and efficient way to synthesize a wide array of labeled chalcone derivatives.

Below is a data table illustrating the reactants and the resulting labeled product in a typical Claisen-Schmidt condensation.

Reactant 1Reactant 2CatalystLabeled Product
2-Bromo-3'-methoxyacetophenone-¹³CD₃Aromatic Aldehyde (e.g., Benzaldehyde)Base (e.g., NaOH, KOH)(2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one-¹³CD₃

Chalcones are well-established precursors in the biosynthesis and chemical synthesis of flavonoids. Therefore, the ¹³CD₃-labeled chalcones synthesized in the previous step can be used to construct isotopically labeled flavonoid scaffolds. A key transformation in this process is the oxidative cyclization of a 2'-hydroxychalcone derivative, a reaction known as the Algar-Flynn-Oyamada reaction, which yields a flavonol, a major class of flavonoids.

By starting with a labeled 2'-hydroxychalcone, the isotopic signature is retained throughout the cyclization process, resulting in a flavonoid molecule with a precisely positioned ¹³CD₃ label. These labeled flavonoids are critical for metabolism studies, allowing researchers to trace how these compounds are processed and distributed in biological systems.

Development of Novel Synthetic Routes with Isotopic Tracers

Isotopic labeling is a fundamental technique for elucidating reaction mechanisms and developing new synthetic pathways. By replacing specific atoms with their heavier isotopes, chemists can track their movement through a sequence of reactions. 2-Bromo-3'-methoxyacetophenone-¹³CD₃ is ideally suited for this purpose, as the ¹³CD₃ group acts as a stable, non-radioactive tracer.

When developing a multi-step synthesis, researchers can use this labeled precursor to verify a proposed pathway. The position of the isotopic label in the final product and in any isolated intermediates can be determined using techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. If the label appears in the expected position, it provides strong evidence for the proposed mechanism. Conversely, if the label is found in an unexpected location (a phenomenon known as "label scrambling"), it indicates that an alternative pathway, such as a molecular rearrangement, has occurred. This knowledge is crucial for optimizing reaction conditions and designing more efficient and predictable synthetic routes.

Preparation of Labeled Analytical Standards for Research Purposes

In quantitative analysis, particularly in studies involving complex biological matrices like plasma or tissue, accuracy is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique for this purpose, but its accuracy can be compromised by matrix effects, where co-eluting substances interfere with the ionization of the target analyte.

To correct for these variations, researchers use stable isotope-labeled internal standards (SIL-IS). A SIL-IS is a version of the analyte where several atoms have been replaced by heavy isotopes. These standards are chemically identical to the analyte and thus behave identically during sample extraction, chromatography, and ionization, but are distinguishable by their higher mass in the mass spectrometer.

Complex molecules synthesized using 2-Bromo-3'-methoxyacetophenone-¹³CD₃ are ideal for use as SIL-IS. A molecule containing the ¹³CD₃ label will serve as a perfect internal standard for its unlabeled analog. By adding a known quantity of the labeled standard to a sample, any signal variation caused by the matrix will affect both the analyte and the standard equally, allowing for highly accurate quantification.

The table below details the properties of an unlabeled compound versus its labeled standard synthesized from the precursor.

Compound AttributeUnlabeled AnalyteLabeled Internal Standard
Precursor Used2-Bromo-3'-methoxyacetophenone2-Bromo-3'-methoxyacetophenone-¹³CD₃
Molecular FormulaC₉H₉BrO₂C₈¹³CH₆D₃BrO₂
Molecular Weight229.07233.08
Mass DifferenceN/A+4 Da
Analytical PurposeTarget for quantificationInternal standard for correction

Probing Selectivity and Regiochemistry in Multi-step Transformations

Many complex organic reactions can yield multiple products, such as constitutional isomers. Determining the regiochemistry—the specific position at which a reaction occurs—is a fundamental aspect of mechanistic studies. Isotopic labeling provides a definitive method for this determination.

By incorporating 2-Bromo-3'-methoxyacetophenone-¹³CD₃ into a synthetic sequence, the ¹³CD₃ group serves as a marker that can be tracked through subsequent transformations. If a reaction has multiple potential sites for bond formation or cleavage, the final location of the isotopic label will unambiguously identify the regiochemical outcome. This approach is particularly powerful for studying rearrangements and complex cyclizations where the carbon skeleton is significantly altered. The distinct signal of the ¹³CD₃ group in NMR spectroscopy or the mass shift in mass spectrometry allows for precise tracking of this specific fragment of the molecule, thereby revealing the selectivity of the transformation.

Computational Chemistry and Theoretical Modeling of Isotopic Effects

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Bromo-3'-methoxyacetophenone and its isotopologues. nih.govdergipark.org.tr By employing methods such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry and electronic properties can be determined. nih.gov

Isotopic substitution of the methoxy (B1213986) group with ¹³C and ³H does not alter the potential energy surface of the molecule. libretexts.org However, the change in mass affects the zero-point vibrational energy (ZPVE), which can have subtle consequences on the molecule's stability and reactivity. While the electronic distribution, and thus the fundamental reactivity, is largely governed by the arrangement of electrons and nuclei, the kinetic aspects of reactions can be influenced by these isotopic changes.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide insights into the hyperconjugative interactions and charge delocalization within the molecule. researchgate.netlongdom.org For 2-Bromo-3'-methoxyacetophenone, this would involve examining the interactions between the oxygen lone pairs of the methoxy group, the aromatic ring, and the acetyl group. The substitution with -¹³CD₃ is not expected to significantly alter these electronic interactions, but it provides a stable, heavy-labeled internal standard for various analytical applications. researchgate.netsigmaaldrich.com

The reactivity of the molecule can be further explored by calculating various molecular descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and its propensity to undergo electronic transitions. dergipark.org.trlongdom.org

Table 1: Illustrative Calculated Electronic Properties of 2-Bromo-3'-methoxyacetophenone

PropertyIllustrative ValueSignificance
Optimized Energy (Hartree)-3250.12345Total electronic energy of the optimized geometry.
HOMO Energy (eV)-6.45Energy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy (eV)-1.89Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap (eV)4.56Indicator of chemical stability and reactivity.
Dipole Moment (Debye)3.21Measure of the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic ketones. They are not experimental values for 2-Bromo-3'-methoxyacetophenone.

Prediction of Spectroscopic Parameters for Labeled Isotopologues (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic parameters, which is particularly valuable for isotopically labeled compounds like 2-Bromo-3'-methoxyacetophenone-13CD3.

Vibrational Frequencies: The vibrational frequencies of a molecule are dependent on the masses of its constituent atoms. libretexts.org Isotopic substitution with heavier isotopes, such as ¹³C and ²H, leads to a decrease in the vibrational frequencies of the bonds involving these atoms. nih.gov This phenomenon is rooted in the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass.

Computational methods, again primarily DFT, can be used to calculate the harmonic vibrational frequencies. nih.govdergipark.org.tr These theoretical frequencies are often scaled by an empirical factor to better match experimental data from FT-IR and Raman spectroscopy. dergipark.org.tr For this compound, the most significant changes in the vibrational spectrum compared to the unlabeled compound would be observed in the modes associated with the methoxy group, specifically the C-H stretching and bending vibrations, and the C-O stretching vibration.

NMR Chemical Shifts: The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.netlongdom.org Isotope effects on NMR chemical shifts, known as isotope shifts, are small but measurable changes in the chemical shift of a nucleus upon isotopic substitution in a neighboring group. researchgate.netruc.dk These shifts arise from the changes in the rovibrational averaging of the electronic shielding due to the mass difference. mdpi.com In this compound, the ¹³C nucleus of the methoxy group would exhibit a one-bond isotope effect due to the attached deuterium (B1214612) atoms. Furthermore, the protons on the aromatic ring might show small, long-range isotope effects.

Table 2: Illustrative Predicted Vibrational Frequency Shifts for this compound

Vibrational ModeUnlabeled Frequency (cm⁻¹)Labeled Frequency (cm⁻¹)Shift (cm⁻¹)
Methoxy C-H Stretch (asymmetric)~2950~2200~-750
Methoxy C-H Stretch (symmetric)~2850~2100~-750
Methoxy C-H Bend (scissoring)~1460~1050~-410
Aromatic C-O Stretch~1260~1245~-15

Note: These are approximate values based on typical isotopic shifts for C-H/C-D and ¹²C/¹³C substitutions and are intended for illustrative purposes.

Transition State Modeling and Reaction Energy Profile Analysis with Isotopic Perturbations

Computational chemistry provides the tools to model the transition states of chemical reactions and to analyze the entire reaction energy profile. youtube.com This is particularly insightful when studying kinetic isotope effects (KIEs), which are the changes in the rate of a chemical reaction when an atom in the reactant is replaced by one of its isotopes. libretexts.orgprinceton.edu

For a reaction involving 2-Bromo-3'-methoxyacetophenone, such as a nucleophilic substitution at the brominated carbon, the presence of the -¹³CD₃ group would likely result in a secondary kinetic isotope effect. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. youtube.com A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. youtube.com

The magnitude of the secondary KIE can provide information about the changes in the electronic structure and hybridization between the ground state and the transition state. princeton.edu For instance, a change in hybridization from sp³ to sp² at a carbon adjacent to the isotopic label can lead to a small, normal KIE (kH/kD > 1). Conversely, a change from sp² to sp³ can result in an inverse KIE (kH/kD < 1).

By locating the transition state structure on the potential energy surface and calculating the vibrational frequencies of both the ground state and the transition state for the unlabeled and labeled species, the KIE can be predicted using transition state theory. youtube.com The difference in zero-point vibrational energies between the two isotopologues in the ground state and the transition state is the primary determinant of the KIE. libretexts.orgprinceton.edu

Isotopic Fractionation and Isotope-Induced Shifts in Equilibrium

Isotopic substitution can also influence the position of a chemical equilibrium, a phenomenon known as equilibrium isotope effects (EIEs). acs.orgcapes.gov.br These effects arise from the differences in the zero-point vibrational energies of the isotopologues in the reactants and products. The equilibrium will favor the species where the heavier isotope is in the more strongly bound state.

For this compound, an example of an equilibrium that could be studied is a conformational equilibrium, such as the rotation around the C-C bond connecting the aromatic ring and the carbonyl group. While the electronic energy difference between conformers would be the same for both isotopologues, the ZPVE differences could lead to a slight shift in the equilibrium population of the conformers.

Isotopic fractionation refers to the partitioning of isotopes between two substances or two phases at equilibrium. Computational methods can be used to calculate isotopic fractionation factors by determining the vibrational frequencies of the species in the different states. icm.edu.pl For instance, the partitioning of this compound between a solvent and a stationary phase in chromatography could be influenced by isotopic effects on the intermolecular interactions. Theoretical models can help to understand how subtle changes in vibrational modes upon isotopic substitution affect these non-covalent interactions. acs.org

Future Research Trajectories and Methodological Innovations

Integration with Emerging Analytical Techniques (e.g., Hyperpolarization NMR)

The primary limitation of Nuclear Magnetic Resonance (NMR) spectroscopy is its relatively low sensitivity. However, emerging hyperpolarization techniques can enhance NMR signal intensities by several orders of magnitude, transforming the scope of what can be analyzed. nih.govacs.org These methods are particularly powerful when combined with isotopically labeled compounds, such as 2-Bromo-3'-methoxyacetophenone-13CD3.

Hyperpolarized Magnetic Resonance Imaging (HypMRI) and Spectroscopy (MRS) rely on molecular probes, which are typically isotope-enriched chemical agents, to visualize and quantify biological processes in real-time. nih.govisotope.com The development of hyperpolarized contrast agents predominantly involves the use of molecules labeled with isotopes like 13C and 15N. researchgate.net The 13C isotope is especially beneficial due to its long hyperpolarization lifetime and the absence of background signal in biological systems. isotope.comresearchgate.net

The main hyperpolarization techniques applicable to this compound include Dynamic Nuclear Polarization (DNP) and Parahydrogen-Induced Polarization (PHIP).

Dynamic Nuclear Polarization (DNP): This is currently the most clinically advanced method for in vivo studies. nih.gov It involves transferring polarization from electron spins to the target nuclei (like 13C) by irradiating a sample with microwaves at very low temperatures (1-2 K). nih.gov The hyperpolarized, labeled substrate can then be rapidly dissolved and used for imaging metabolic and physiological information. isotope.com

Parahydrogen-Induced Polarization (PHIP): PHIP is a more affordable technique that uses parahydrogen, a nuclear spin isomer of H2, as the polarization source. isotope.comresearchgate.net While traditional PHIP requires the catalytic hydrogenation of an unsaturated bond within the molecule, newer methods like Signal Amplification by Reversible Exchange (SABRE) have broadened the range of applicable molecules. acs.orgresearchgate.netnih.gov SABRE allows for polarization transfer without altering the chemical structure of the substrate, making it a powerful tool for hyperpolarizing a wide variety of compounds. nih.gov

The integration of this compound with these techniques could enable highly sensitive tracking of its metabolic fate or its interactions within complex biological systems, offering insights previously unattainable with conventional NMR.

Table 1: Comparison of Leading Hyperpolarization Techniques

FeatureDynamic Nuclear Polarization (DNP)Parahydrogen-Induced Polarization (PHIP) / SABRE
Polarization Source Microwave irradiation of unpaired electronsParahydrogen (para-H₂)
Mechanism Polarization transfer from electrons to nuclei at low temperatures (1-2 K). nih.govPolarization transfer from parahydrogen protons to coupled nuclei (e.g., ¹³C, ¹⁵N) via J-coupling. nih.gov
Applicability Broadly applicable to many molecules, especially in solid state. nih.govTraditionally requires an unsaturated bond for hydrogenation (PHIP); SABRE variant has broader scope. nih.govacs.org
Advantages High polarization levels; most clinically advanced method. nih.govLow-cost, rapid polarization process. nih.gov
Disadvantages Requires specialized, expensive equipment and cryogenic temperatures. nih.govApplicability can be limited by substrate structure (for classic PHIP). nih.gov

Potential for Advanced Catalytic Transformations Utilizing Labeled Substrates

Isotopically labeled substrates are invaluable for elucidating the mechanisms of complex chemical reactions. The stable isotopic label in this compound acts as a non-invasive tracer, allowing researchers to follow the methoxy (B1213986) group throughout a catalytic cycle.

By using analytical techniques such as NMR spectroscopy and mass spectrometry, chemists can pinpoint the location of the 13CD3 group in reaction intermediates and final products. This information provides definitive evidence for proposed reaction pathways, helps to identify bond-forming and bond-breaking steps, and can reveal unexpected molecular rearrangements.

For instance, in studying transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) involving the bromo-substituent of this compound, the labeled methoxy group serves as a stable spectator. Its signature can confirm the integrity of that part of the molecule during the catalytic process. Conversely, in reactions designed to target the ether linkage, the labeled substrate would be instrumental in tracking the cleavage and subsequent transformation of the methoxy group.

Furthermore, techniques like Parahydrogen-Induced Polarization (PHIP) have been employed to determine the mechanisms of both homogeneous and heterogeneous catalytic hydrogenation reactions, demonstrating the synergy between isotopic labeling and advanced analytical methods in catalysis research. acs.org

Exploration of Differential Isotopic Labeling Strategies at Various Positions

While this compound is labeled at the methoxy group, the synthesis of other isotopologues of this molecule would open up new avenues of research. The choice of labeling strategy depends entirely on the scientific question being asked. nih.gov Selective labeling can dramatically simplify complex spectra, allowing researchers to focus on specific residues or segments of interest. nih.gov

Potential alternative or additional labeling strategies for 2-bromo-3'-methoxyacetophenone include:

¹³C-labeling at the Carbonyl Carbon: This would be ideal for studying nucleophilic addition reactions at the carbonyl group or for tracking the fate of this carbon in rearrangement or fragmentation pathways.

Deuterium (B1214612) or ¹³C-labeling at the α-Carbon: Placing a label on the CH₂Br group would be highly informative for investigating the mechanisms of nucleophilic substitution reactions where the bromine is displaced.

¹³C or Deuterium Labeling of the Aromatic Ring: Specific labeling at one or more positions on the phenyl ring would allow for detailed studies of electrophilic aromatic substitution reactions or could help in assigning complex NMR spectra of derivatives.

¹⁸O-labeling of the Carbonyl or Methoxy Group: Using a heavy oxygen isotope would be particularly useful in mass spectrometry-based studies to trace oxygen transfer reactions or to investigate hydrolytic stability.

These differential labeling schemes allow researchers to probe distinct chemical sites within the molecule, providing a more complete picture of its reactivity and interactions. nih.gov

Table 2: Potential Isotopic Labeling Strategies for 2-Bromo-3'-methoxyacetophenone

Labeling PositionIsotope(s)Potential Research Application
Methoxy Group¹³C, ²H (D)Tracing the methoxy group in metabolic or degradation studies; internal standard development.
Carbonyl Carbon¹³C, ¹⁸OMechanistic studies of nucleophilic additions and carbonyl chemistry.
α-Carbon (CH₂Br)¹³C, ²H (D)Investigating kinetics and mechanisms of nucleophilic substitution reactions.
Aromatic Ring¹³C, ²H (D)Elucidating mechanisms of aromatic substitution; aiding in NMR spectral assignment.

Challenges and Prospects in High-Throughput Isotopic Synthesis and Analysis

The expansion of research utilizing labeled compounds like this compound is closely tied to advances in high-throughput (HT) methods for both their synthesis and analysis.

Challenges:

Synthesis: The synthesis of isotopically labeled compounds is often complex and costly. Challenges include the limited commercial availability and high price of labeled starting materials, the need for customized multi-step synthetic routes, and the potential for isotopic scrambling, which can complicate analysis. acs.org Furthermore, ensuring high isotopic purity often requires laborious purification steps.

Analysis: Analyzing isotopically labeled materials presents its own set of difficulties. High-resolution mass spectrometers are required to distinguish between different isotopologues, especially in "clumped isotope" analysis. copernicus.org For NMR, long acquisition times may be necessary to detect low-abundance isotopes, although this is mitigated by labeling and hyperpolarization. nih.govcopernicus.org Automating the analysis of complex spectral data from mixtures of isotopologues remains a significant hurdle. chemrxiv.orgucl.ac.uk

Prospects:

High-Throughput Experimentation (HTE): HTE and high-throughput chemistry (HTC) are revolutionizing synthetic chemistry by allowing for the rapid, parallel screening of numerous reaction conditions (catalysts, solvents, bases) in miniature formats. acs.org This approach can dramatically accelerate the optimization of synthetic routes for labeled compounds, making their production more efficient and cost-effective. acs.orgnih.gov

Automated Synthesis: The development of autonomous chemical synthesis platforms offers the prospect of fully automated, rapid synthesis of desired molecules, including complex labeled ones. chemrxiv.org These systems can integrate AI-driven retrosynthesis planning with robotic execution to accelerate the discovery and production of new chemical entities.

Advanced Analytical Platforms: The evolution of analytical technologies is helping to overcome bottlenecks in analysis. High-throughput mass spectrometry, for instance, offers increased sensitivity and speed for both biochemical and cellular screening assays. drugtargetreview.com Coupling these advanced analytical tools with machine learning algorithms for data processing will enable deeper insights from complex datasets at an unprecedented rate. drugtargetreview.com

The synergy between automated, high-throughput synthesis and advanced, rapid analysis will be critical for fully realizing the scientific potential of isotopically labeled compounds in drug discovery and mechanistic chemistry. acs.orgdrugtargetreview.com

Table 3: Summary of Challenges and Prospects in High-Throughput Isotopic Chemistry

AreaChallengesProspects
Synthesis High cost and limited availability of labeled precursors. acs.orgComplex, multi-step synthetic routes.Laborious purification and potential for isotopic scrambling.High-Throughput Experimentation (HTE) to rapidly optimize reaction conditions. acs.orgAutomated synthesis platforms for on-demand production. chemrxiv.orgMiniaturization of reactions to reduce material consumption. acs.org
Analysis Requirement for high-resolution instrumentation. copernicus.orgLong analysis times for certain techniques. copernicus.orgDifficulty in automating complex data interpretation. chemrxiv.orgucl.ac.ukHigh-throughput mass spectrometry for faster, more sensitive detection. drugtargetreview.comHyperpolarization to dramatically reduce NMR acquisition times. nih.govisotope.comMachine learning and AI for automated data analysis and interpretation. drugtargetreview.com

Q & A

Q. Isotopic purity validation :

  • Mass spectrometry (MS) : Look for the characteristic isotopic pattern (M+3 peak due to 13C and D incorporation) .
  • NMR : The 13CD3 group will appear as a singlet in 13C NMR (δ ~20-25 ppm) and absence of proton signals in 1H NMR .

Basic: How can the structure of this compound be confirmed using spectroscopic techniques?

Answer:
A combination of techniques is required:

  • 1H NMR :
    • Absence of proton signals from the CD3 group (confirming deuteration).
    • Aromatic protons: Doublets for H-4' and H-6' (δ ~6.8–7.2 ppm, J = 8–9 Hz) due to the methoxy group at 3' .
  • 13C NMR :
    • Carbonyl carbon (C=O): δ ~195–200 ppm.
    • CD3 carbon: δ ~25 ppm (singlet due to 13C-2H coupling) .
  • IR spectroscopy : C=O stretch at ~1680–1720 cm⁻¹ and C-Br stretch at ~550–600 cm⁻¹.
  • High-resolution MS (HRMS) : Exact mass match for C9H6BrO2-13CD3 (calculated m/z: 233.02 + 3.02 = 236.04) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Based on SDS guidelines for structurally similar brominated acetophenones :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • Waste disposal : Collect in halogenated waste containers for incineration.

Advanced: How do kinetic isotope effects (KIEs) influence reaction mechanisms when using this compound as a substrate?

Answer:
The 13CD3 group introduces primary KIEs in reactions involving C-H(D) bond cleavage. For example:

  • SN2 reactions : Reduced reaction rates due to heavier deuterium atoms (kH/kD > 1).
  • Radical reactions : Inverse KIEs (kH/kD < 1) may occur due to tunneling effects.

Q. Experimental design :

  • Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions.
  • Use Arrhenius plots to calculate activation energies and isotope effects .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of brominated acetophenone derivatives?

Answer:
Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

  • Reproducibility checks : Synthesize the compound using multiple routes (e.g., bromination vs. cross-coupling).
  • Analytical triangulation :
    • DSC/TGA : Confirm melting points and thermal stability.
    • X-ray crystallography : Identify crystal packing differences .
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water) to verify >98% purity .

Advanced: What methodologies are effective for studying the stability and degradation pathways of this compound under varying conditions?

Answer:

  • Accelerated stability testing :
    • Expose the compound to heat (40–60°C), light (UV-Vis), and humidity for 1–4 weeks.
    • Monitor degradation via LC-MS and NMR .
  • Degradation products :
    • Likely pathways include debromination (yielding 3'-methoxyacetophenone) or hydrolysis of the methoxy group.
    • Use isotopic labeling (13C) to track carbon migration in decomposition products .

Advanced: How can this compound be utilized in isotopic tracing for metabolic or mechanistic studies?

Answer:

  • Metabolic studies :
    • Administer the compound to cell cultures or model organisms.
    • Track 13C incorporation into downstream metabolites (e.g., acetyl-CoA derivatives) using 13C NMR or LC-HRMS .
  • Mechanistic probes :
    • Use the deuterated methyl group to study enzyme stereoselectivity (e.g., cytochrome P450 oxidation).
    • Compare isotopic enrichment ratios in products to infer reaction pathways .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-Bromo-3'-methoxyacetophenone-13CD3
Reactant of Route 2
Reactant of Route 2
2-Bromo-3'-methoxyacetophenone-13CD3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.